6H-Dibenzo(b,d)pyran-1-ol, 7,8,9,10-tetrahydro-3-(5-(p-fluorophenyl)-1,2-dimethylpentyl)-6,6,9-trimethyl-
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Overview
Description
7,8,9,10-Tetrahydro-3-[5-(p-fluorophenyl)-1,2-dimethylpentyl]-6,6,9-trimethyl-6H-dibenzo[b,d]pyran-1-ol is a synthetic organic compound with a complex structure It is characterized by the presence of a fluorophenyl group, multiple methyl groups, and a dibenzo[b,d]pyran core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,8,9,10-Tetrahydro-3-[5-(p-fluorophenyl)-1,2-dimethylpentyl]-6,6,9-trimethyl-6H-dibenzo[b,d]pyran-1-ol typically involves multiple steps, including the formation of the dibenzo[b,d]pyran core and the introduction of the fluorophenyl and methyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s properties.
Substitution: Substitution reactions, particularly electrophilic aromatic substitution, can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens and nitrating agents are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution can introduce halogen or nitro groups.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound may be studied for its interactions with biological macromolecules, such as proteins and nucleic acids. Its potential as a probe for studying biochemical processes is of significant interest.
Medicine
In medicine, the compound’s pharmacological properties are investigated for potential therapeutic applications. Its interactions with specific molecular targets can provide insights into drug development.
Industry
In the industrial sector, this compound may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 7,8,9,10-Tetrahydro-3-[5-(p-fluorophenyl)-1,2-dimethylpentyl]-6,6,9-trimethyl-6H-dibenzo[b,d]pyran-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies on its binding affinity and specificity are essential for understanding its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
7,8,9,10-Tetrahydrobenzo[a]pyren-7-ol: A benzopyrene derivative with mutagenic properties.
9,10-Dihydrobenzo[a]pyren-7(8H)-one: A precursor in the synthesis of related compounds.
Uniqueness
7,8,9,10-Tetrahydro-3-[5-(p-fluorophenyl)-1,2-dimethylpentyl]-6,6,9-trimethyl-6H-dibenzo[b,d]pyran-1-ol is unique due to its specific substitution pattern and the presence of a fluorophenyl group. These features contribute to its distinct chemical and biological properties, setting it apart from other similar compounds.
Properties
CAS No. |
54540-76-0 |
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Molecular Formula |
C29H37FO2 |
Molecular Weight |
436.6 g/mol |
IUPAC Name |
3-[6-(4-fluorophenyl)-3-methylhexan-2-yl]-6,6,9-trimethyl-7,8,9,10-tetrahydrobenzo[c]chromen-1-ol |
InChI |
InChI=1S/C29H37FO2/c1-18-9-14-25-24(15-18)28-26(31)16-22(17-27(28)32-29(25,4)5)20(3)19(2)7-6-8-21-10-12-23(30)13-11-21/h10-13,16-20,31H,6-9,14-15H2,1-5H3 |
InChI Key |
IDJOGASRLKFGOQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2=C(C1)C3=C(C=C(C=C3OC2(C)C)C(C)C(C)CCCC4=CC=C(C=C4)F)O |
Origin of Product |
United States |
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